4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE
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Overview
Description
4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions . The specific synthetic route and reaction conditions for this compound would involve the preparation of intermediate compounds, followed by their coupling and subsequent functionalization to achieve the desired product.
Chemical Reactions Analysis
4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine or chlorine atoms.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of this compound.
Scientific Research Applications
4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE can be compared with other similar compounds, such as:
4-(2-Bromo-4-chlorophenoxy)butanoic acid: This compound has a similar phenoxy structure but differs in its functional groups and overall reactivity.
(2-{[(4-Bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid: This compound shares the bromo and chlorophenoxy groups but has different substituents and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14BrClN2O3 |
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Molecular Weight |
409.7g/mol |
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-[5-[(2-chlorophenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C17H14BrClN2O3/c1-10-16(18)11(2)21(20-10)17(22)15-8-7-12(24-15)9-23-14-6-4-3-5-13(14)19/h3-8H,9H2,1-2H3 |
InChI Key |
MASQUEATIMOKCV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl)C)Br |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl)C)Br |
Origin of Product |
United States |
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